molecular formula C8H15N5NaO5 B12511051 Zovir dihydrate sodium

Zovir dihydrate sodium

Cat. No.: B12511051
M. Wt: 284.23 g/mol
InChI Key: ZZAKCPCKVRWWCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acyclovir involves the condensation of guanine with a sugar moietyThe final step involves deprotection to yield the active compound .

Industrial Production Methods

Industrial production of acyclovir involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acyclovir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acyclovir derivatives, which may have different pharmacological properties .

Scientific Research Applications

Acyclovir has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogues.

    Biology: Helps in understanding viral replication mechanisms.

    Medicine: Widely used in antiviral therapies for herpes infections.

    Industry: Employed in the production of antiviral medications

Mechanism of Action

Acyclovir exerts its antiviral effects by selectively inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acyclovir is unique due to its high selectivity for viral thymidine kinase and its relatively low toxicity to host cells. This makes it a preferred choice for treating herpes infections .

Properties

Molecular Formula

C8H15N5NaO5

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C8H11N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3,14H,1-2,4H2,(H3,9,11,12,15);;2*1H2

InChI Key

ZZAKCPCKVRWWCF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N.O.O.[Na]

Origin of Product

United States

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